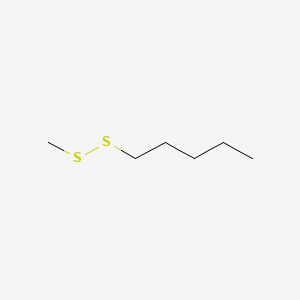

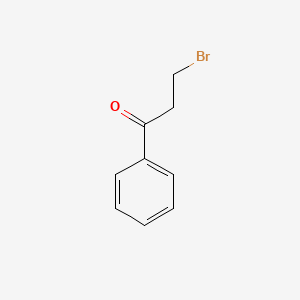

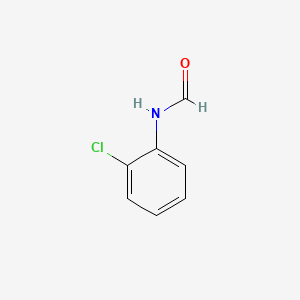

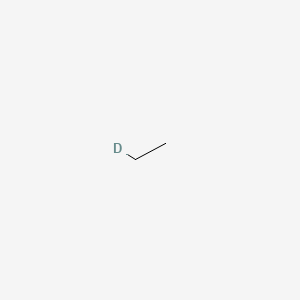

![molecular formula C6H7N5 B1595170 4-Hidrazina-1H-pirazolo[3,4-b]piridina CAS No. 49834-59-5](/img/structure/B1595170.png)

4-Hidrazina-1H-pirazolo[3,4-b]piridina

Descripción general

Descripción

1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine is a useful research compound. Its molecular formula is C6H7N5 and its molecular weight is 149.15 g/mol. The purity is usually 95%.

The exact mass of the compound 1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 213285. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de compuestos heterocíclicos

4-Hidrazina-1H-pirazolo[3,4-b]piridina: sirve como precursor en la síntesis de varios compuestos heterocíclicos. Estas estructuras son significativas debido a su parecido con las bases púricas, que son componentes fundamentales del ADN y el ARN . La capacidad de crear diversos sustituyentes en diferentes posiciones del sistema pirazolopiridina permite la exploración de una amplia gama de actividades biológicas.

Aplicaciones biomédicas

Este compuesto se ha utilizado en el desarrollo de nuevos fármacos debido a su similitud estructural con purinas biológicamente activas . Está involucrado en la creación de medicamentos que se dirigen a una variedad de enfermedades, incluyendo el cáncer, las infecciones virales y los trastornos metabólicos.

Desarrollo de sondas fluorescentes

Los derivados del compuesto exhiben una fuerte fluorescencia, lo que los hace adecuados para el desarrollo de sondas fluorescentes . Estas sondas se pueden utilizar en la imagenología biológica para rastrear procesos celulares, lo que permite a los investigadores observar las interacciones y funciones de diversas biomoléculas en tiempo real.

Agentes antimicrobianos

Algunos derivados de This compound han mostrado resultados prometedores como agentes antimicrobianos . Su potencial para inhibir el crecimiento de diversas bacterias y hongos los convierte en candidatos para el desarrollo de nuevos antibióticos.

Estudios de propiedades fotofísicas

Las propiedades fotofísicas de los derivados de este compuesto son de interés para estudiar los procesos químicos inducidos por la luz . Estos estudios pueden conducir a aplicaciones en optoelectrónica y al desarrollo de materiales que responden a la luz de formas específicas.

Mecanismo De Acción

Target of Action

1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine is a heterocyclic compound that has been the subject of extensive research due to its potential biomedical applications It has been suggested that these compounds have a close similarity with the purine bases adenine and guanine , which play crucial roles in various biological processes.

Mode of Action

It has been suggested that these compounds interact with their targets in a manner similar to adenine and guanine

Biochemical Pathways

Given the compound’s similarity to adenine and guanine , it may be involved in pathways related to nucleic acid synthesis and metabolism

Result of Action

Some studies suggest that these compounds exhibit anticancer activity . For example, one derivative showed potent cytotoxicity against various tumor cell lines . It was found to inhibit microtubule polymerization by binding to the colchicine site, resulting in inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells .

Propiedades

IUPAC Name |

1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5/c7-10-5-1-2-8-6-4(5)3-9-11-6/h1-3H,7H2,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYXRFWGQHXTOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1NN)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70309673 | |

| Record name | 1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49834-59-5 | |

| Record name | 1H-Purazolo[3, 4-hydrazino- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

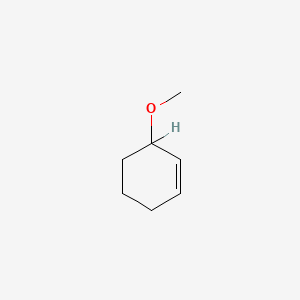

![Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1595106.png)